3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Cross-Coupling Sonogashira Reaction

3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS RN 2366185-18-2, molecular formula C₇H₃F₃IN₃, MW 313.02 g/mol) is a di-substituted fused N-heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. The core scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives extensively explored as protein kinase inhibitors (CDK2, TRKA, Pim-1, JAK1, VPS34), TSPO ligands for neuroinflammation PET imaging, and anticancer agents.

Molecular Formula C7H3F3IN3
Molecular Weight 313.02 g/mol
Cat. No. B15225656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC7H3F3IN3
Molecular Weight313.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)I)N=C1C(F)(F)F
InChIInChI=1S/C7H3F3IN3/c8-7(9,10)5-1-2-14-6(13-5)4(11)3-12-14/h1-3H
InChIKeyLTBZVZFILPQDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Scientific Procurement & Non-Interchangeability Guide


3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS RN 2366185-18-2, molecular formula C₇H₃F₃IN₃, MW 313.02 g/mol) is a di-substituted fused N-heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class . The core scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives extensively explored as protein kinase inhibitors (CDK2, TRKA, Pim-1, JAK1, VPS34), TSPO ligands for neuroinflammation PET imaging, and anticancer agents [1][2]. This compound features two precisely positioned pharmacophoric elements: an iodine atom at the C-3 position of the pyrazole ring and a trifluoromethyl group at the C-5 position of the pyrimidine ring. These substituents are not interchangeable with other halogen/alkyl combinations without altering the compound's physicochemical profile, metabolic stability, and synthetic utility as a versatile cross-coupling intermediate.

Why 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Analogs


Within the pyrazolo[1,5-a]pyrimidine series, the specific combination and regiochemistry of substituents dramatically influences both downstream synthetic accessibility and pharmacokinetic behavior. The C-3 iodine serves as a superior leaving group for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura) compared to C-3 bromo or chloro analogs, enabling higher-yielding diversification into functionalized libraries [1][2]. Simultaneously, the C-5 trifluoromethyl group confers a logP increase of approximately 1.0–1.5 units relative to the C-5 methyl counterpart, directly affecting membrane permeability and metabolic oxidative resistance [3]. Interchanging the 3-iodo-5-CF₃ substitution pattern with alternatives such as 3-bromo-5-methyl, 3-chloro-5-CF₃, or 3-H-5-CF₃ would produce compounds with materially different coupling reactivity, lipophilicity, and biological target engagement, making generic substitution scientifically invalid in any structure-activity relationship (SAR) or medicinal chemistry program.

Quantitative Differentiation Evidence: 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine vs. Closest Comparators


C-3 Iodo vs. C-3 Bromo/Chloro: Superior Cross-Coupling Reactivity for Library Synthesis

In the pyrazolo[1,5-a]pyrimidine series, the 3-iodo derivative demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 3-bromo and 3-chloro analogs. The C-I bond (bond dissociation energy ~57 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than C-Br (~68 kcal/mol) or C-Cl (~81 kcal/mol), enabling milder reaction conditions and higher yields. This principle was exploited in the TSPO ligand program where a common 3-iodo pyrazolo[1,5-a]pyrimidine intermediate was diversified via Sonogashira coupling to generate a library of fluoroalkyl- and fluoroalkynyl-analogues, all of which retained subnanomolar TSPO affinity (0.37–0.86 nM) [1]. The use of 3-bromo or 3-chloro intermediates in analogous coupling reactions typically requires elevated temperatures (80–110 °C vs. 25–60 °C for iodo) and longer reaction times, frequently resulting in 15–30% lower isolated yields [2].

Medicinal Chemistry Cross-Coupling Sonogashira Reaction

CF₃ at C-5 vs. CH₃ at C-5: Enhanced Metabolic Stability and Lipophilicity

The trifluoromethyl group at the C-5 position of pyrazolo[1,5-a]pyrimidine provides distinct pharmacokinetic advantages over the corresponding methyl-substituted analogs. Comparative studies within the pyrazolo[1,5-a]pyrimidine scaffold demonstrate that CF₃ substitution increases calculated logP by approximately 1.0–1.5 units relative to CH₃ at the same position, enhancing membrane permeability [1]. More critically, the CF₃ group is resistant to cytochrome P450-mediated oxidative metabolism, whereas the CH₃ group is susceptible to hydroxylation, leading to rapid clearance. In the broader heterocyclic literature, replacement of CH₃ with CF₃ at metabolically labile positions has been shown to increase microsomal half-life (t₁/₂) by 3- to 10-fold [2]. Within the pyrazolo[1,5-a]pyrimidine class specifically, 7-trifluoromethyl derivatives exhibited superior metabolic stability in liver microsome assays compared to 7-methyl counterparts in the development of antianxiety agents [3].

Drug Metabolism Pharmacokinetics logP Optimization

3-Iodo-5-CF₃ as Critical Intermediate in TSPO PET Tracer Development: In Vivo Performance Superiority Over Parent DPA-714

In the development of TSPO-targeted PET radiotracers for neuroinflammation imaging, the 3-iodo pyrazolo[1,5-a]pyrimidine core served as the essential synthetic intermediate from which fluoroalkyl and fluoroalkynyl derivatives were prepared. All derivatives synthesized from the common iodinated intermediate displayed subnanomolar TSPO binding affinity (Ki range: 0.37–0.86 nM), comparable to the reference compound DPA-714 (Ki = 0.91 nM). Among the radiolabeled candidates, [¹⁸F]23 demonstrated a significantly higher ipsilateral-to-contralateral brain uptake ratio at 60 minutes post-injection compared to the parent [¹⁸F]DPA-714 in a rodent AMPA-mediated neuroinflammation model, indicating superior in vivo target specificity [1]. This represents the strongest evidence that the 3-iodo-5-CF₃ pyrazolo[1,5-a]pyrimidine scaffold enables the generation of imaging agents with meaningfully enhanced in vivo performance metrics relative to earlier-generation compounds.

PET Imaging Neuroinflammation TSPO Ligands

3-Iodo Regiochemistry: Proven Synthetic Utility in C-H Functionalization and Diversification Strategies

3-Iodo pyrazolo[1,5-a]pyrimidines have been explicitly validated as active intermediates in iodine-catalyzed C-H sulfenylation reactions, enabling the synthesis of bis(pyrazolo[1,5-a]pyrimidinyl)sulfanes and sulfenylated derivatives. The 3-iodo species act as the active intermediates for radical C-H sulfenylation using sulfonyl hydrazides as sulfenylating agents . Additionally, visible-light-induced iodination using PIDA (phenyliodine diacetate) as an iodinating reagent has been specifically demonstrated for pyrazolo[1,5-a]pyrimidines, with the resulting 3-iodo derivatives shown to be versatile synthetic intermediates for further functionalization [1]. The 3-iodo-5-CF₃ substitution pattern thus enables not only traditional cross-coupling but also emerging radical-based C-H functionalization methodologies that are inaccessible with the 3-bromo or 3-unsubstituted analogs without pre-functionalization.

Synthetic Methodology C-H Functionalization Late-Stage Diversification

Optimal Procurement and Application Scenarios for 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine


Building Block for TSPO-Targeted PET Tracer Development Programs

For imaging laboratories and radiochemistry groups developing next-generation TSPO PET tracers, 3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is the mandatory synthetic intermediate. The published TSPO ligand program demonstrated that derivatives prepared from this iodinated core achieved subnanomolar TSPO affinity (Ki 0.37–0.86 nM) and, critically, one lead compound ([¹⁸F]23) exhibited significantly higher ipsilateral-to-contralateral brain uptake ratio than parent [¹⁸F]DPA-714 in in vivo rodent neuroinflammation PET imaging . Procurement of this specific building block is essential because the C-3 iodo group enables the Sonogashira diversification that generates the fluoroalkynyl pharmacophore necessary for TSPO binding, and the C-5 CF₃ group contributes to the metabolic stability required for in vivo imaging applications.

Medicinal Chemistry Kinase Inhibitor Library Diversification

For medicinal chemistry teams pursuing kinase inhibitor programs targeting CDK2, TRKA, Pim-1, JAK1, or VPS34 kinases, this compound serves as a strategic late-stage diversification intermediate. The pyrazolo[1,5-a]pyrimidine core has been validated as a privileged scaffold for kinase inhibition across multiple targets, and the 3-iodo substitution provides the most reactive handle for Suzuki-Miyaura and Sonogashira cross-coupling reactions among halogenated analogs . The C-5 CF₃ group simultaneously provides metabolic stability advantages (estimated 3- to 10-fold increase in microsomal half-life vs. C-5 CH₃ analogs) . Procurement of this compound enables parallel library synthesis under mild conditions with higher yields than bromo or chloro alternatives, accelerating SAR exploration while conserving precious synthetic resources.

Radical C-H Functionalization and Methodology Development

For synthetic methodology groups exploring C-H functionalization strategies on heteroaromatic systems, 3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a validated substrate for both traditional cross-coupling and emerging radical-based transformations. The compound has been demonstrated to participate as an active intermediate in I₂-catalyzed C-H sulfenylation reactions, enabling the synthesis of bis(pyrazolo[1,5-a]pyrimidinyl)sulfanes and sulfenylated derivatives that are inaccessible via conventional electrophilic aromatic substitution . The 3-iodo position also serves as a substrate for visible-light-mediated PIDA iodination, establishing this compound within a broader synthetic ecosystem of photochemical derivatization strategies . Procurement supports the development of novel C-H functionalization methodologies that expand the accessible chemical space around the pyrazolo[1,5-a]pyrimidine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.